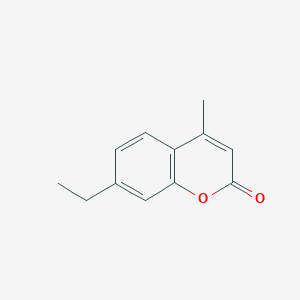
2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-, also known as Coumarin 445, is a compound with the molecular formula C12H13NO2 . It is a member of the benzopyrones family, which are oxygen-containing heterocycles widely distributed in nature .
Synthesis Analysis
The synthesis of 7- { [2- (4- substituted phenyl)-2-oxoethyl] amino}-4-methyl-2H-1-benzopyran-2-one derivatives involves the reactions of 7-amino-4-methyl coumarin with substituted phenacyl bromides using a pinch of potassium carbonate as a catalyst in DMF .Molecular Structure Analysis
The molecular structure of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- can be viewed as a 2D Mol file . The structure is also available as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- involve the synthesis of benzopyrone-fused, five-membered aromatic heterocycles built on the α-pyrone moiety . The reactions of 7-amino-4-methyl coumarin with substituted phenacyl bromides have been reported .Physical And Chemical Properties Analysis
The molecular weight of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- is 203.24 g/mol . Other physical and chemical properties such as XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, and Exact Mass are also available .Mécanisme D'action
Target of Action
It is known to be a derivative of coumarins , which are known to interact with various enzymes and proteins in the body.
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, including enzyme inhibition, receptor binding, and modulation of gene expression .
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .
Pharmacokinetics
As a coumarin derivative, it is likely to be well-absorbed following oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Coumarin derivatives are known to have a variety of biological effects, including anti-inflammatory, anticoagulant, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-ethyl-4-methyl-2H-chromen-2-one. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin has several advantages and limitations for lab experiments. One advantage of coumarin is its wide range of potential therapeutic applications, making it a versatile compound for research. Another advantage of coumarin is its relatively low toxicity, making it a safer compound for research compared to other chemicals. However, one limitation of coumarin is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, coumarin can be sensitive to light and heat, which can affect its stability and purity.
Orientations Futures
There are several future directions for research on coumarin. One area of research is the development of coumarin-based anticoagulant agents with improved efficacy and safety profiles. Another area of research is the development of coumarin-based anti-inflammatory agents for the treatment of inflammatory diseases. Additionally, there is potential for coumarin to be used as a natural preservative in the food and cosmetic industries. Lastly, there is potential for coumarin to be used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Conclusion:
Coumarin is a naturally occurring compound with various potential therapeutic applications, including anticoagulant, anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. Coumarin can be synthesized through several methods, including the Pechmann condensation, Perkin condensation, and Knoevenagel condensation. Coumarin's mechanism of action varies depending on its application, but it has been shown to possess various biochemical and physiological effects on the human body. Coumarin has several advantages and limitations for lab experiments, and there are several future directions for research on coumarin.
Applications De Recherche Scientifique
Coumarin has been extensively studied for its potential therapeutic applications, including anticoagulant, anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. Coumarin has been shown to inhibit the activity of blood clotting factors, such as thrombin and prothrombin, making it a potential anticoagulant agent. Coumarin has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and enzymes. Additionally, coumarin has antimicrobial properties, making it a potential treatment for bacterial and fungal infections. Coumarin has also been shown to possess antitumor properties by inducing apoptosis and inhibiting tumor cell proliferation. Lastly, coumarin has antioxidant properties, which can protect against oxidative stress and prevent cellular damage.
Propriétés
IUPAC Name |
7-ethyl-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-9-4-5-10-8(2)6-12(13)14-11(10)7-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAOONDOLHDLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409026 | |
| Record name | 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101999-44-4 | |
| Record name | 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



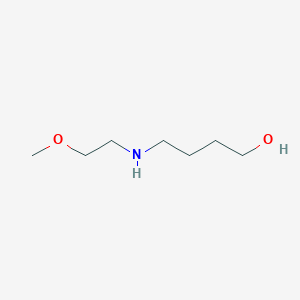


![1-{[(2-Methoxyphenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3059547.png)




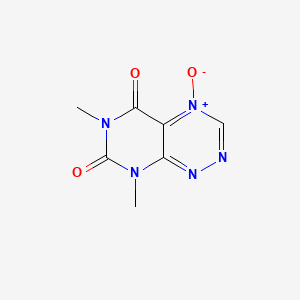


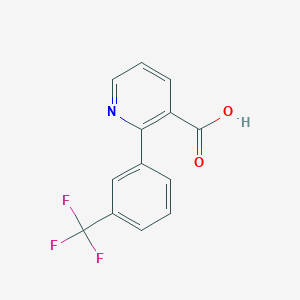
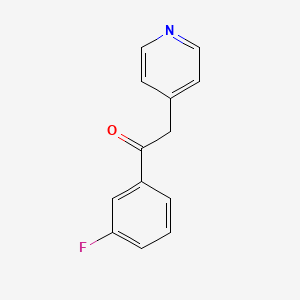
![5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B3059561.png)